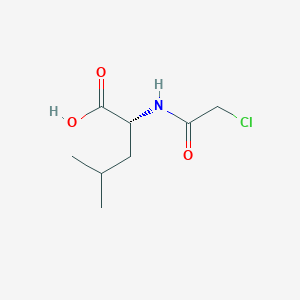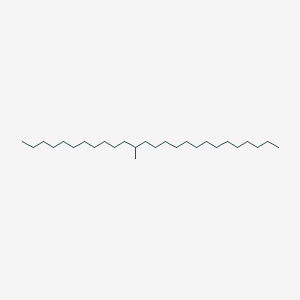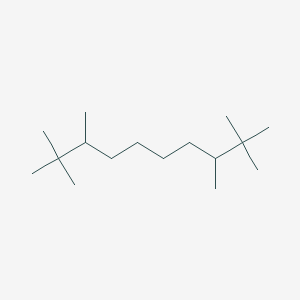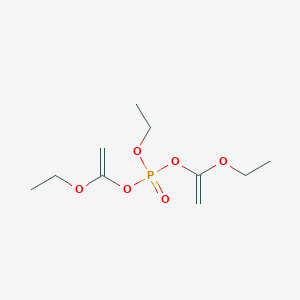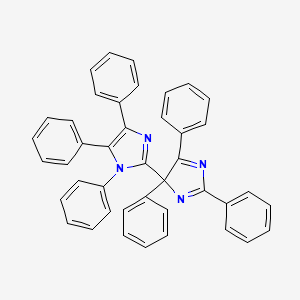
1,2',4,4',5,5'-Hexaphenyl-1H,4'H-2,4'-biimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2’,4,4’,5,5’-Hexaphenyl-1H,4’H-2,4’-biimidazole is an organic compound known for its unique structural and photophysical properties. This compound is part of the biimidazole family, characterized by the presence of two imidazole rings connected by a single bond. The hexaphenyl substitution pattern enhances its stability and makes it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of 1,2’,4,4’,5,5’-Hexaphenyl-1H,4’H-2,4’-biimidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triphenylimidazole with 2,4,5-triphenyl-4H-imidazol-4-yl in the presence of a strong base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,2’,4,4’,5,5’-Hexaphenyl-1H,4’H-2,4’-biimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2’,4,4’,5,5’-Hexaphenyl-1H,4’H-2,4’-biimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its aggregation-induced emission properties
Wirkmechanismus
The mechanism of action of 1,2’,4,4’,5,5’-Hexaphenyl-1H,4’H-2,4’-biimidazole is primarily based on its ability to undergo aggregation-induced emission. In its aggregated state, the compound exhibits enhanced luminescence due to restricted intramolecular rotations, which prevent non-radiative decay pathways. This property is exploited in various applications, including OLEDs and sensors .
Vergleich Mit ähnlichen Verbindungen
1,2’,4,4’,5,5’-Hexaphenyl-1H,4’H-2,4’-biimidazole can be compared with other similar compounds such as:
Tetraphenylethene derivatives: Known for their aggregation-induced emission properties, these compounds are used in similar applications but differ in their structural and electronic properties.
Hexaphenylsilole: Another compound with significant aggregation-induced emission, used in OLEDs and other electronic devices.
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-biimidazole: This compound is known for its explosive properties and is used in different industrial applications.
The uniqueness of 1,2’,4,4’,5,5’-Hexaphenyl-1H,4’H-2,4’-biimidazole lies in its specific substitution pattern and the resulting photophysical properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63245-03-4 |
|---|---|
Molekularformel |
C42H30N4 |
Molekulargewicht |
590.7 g/mol |
IUPAC-Name |
1,4,5-triphenyl-2-(2,4,5-triphenylimidazol-4-yl)imidazole |
InChI |
InChI=1S/C42H30N4/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)46(36-29-17-6-18-30-36)41(43-37)42(35-27-15-5-16-28-35)39(33-23-11-3-12-24-33)44-40(45-42)34-25-13-4-14-26-34/h1-30H |
InChI-Schlüssel |
OPVNLPSHLYSWRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3(C(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


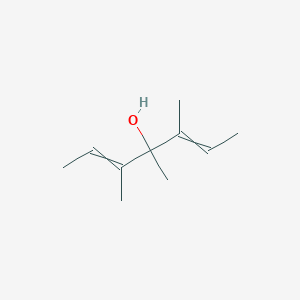
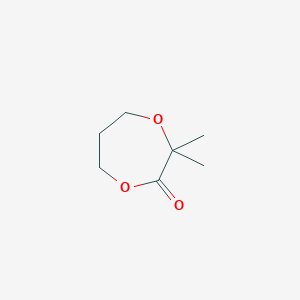

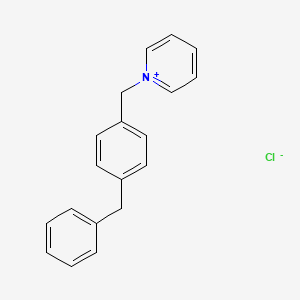
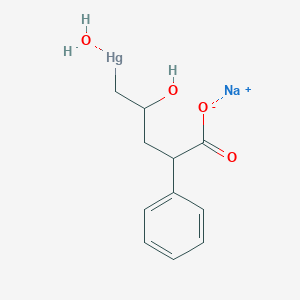
![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
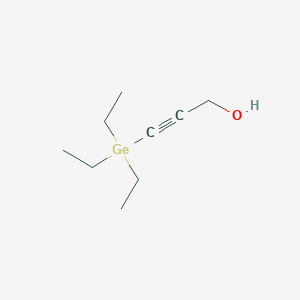
![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)
![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
